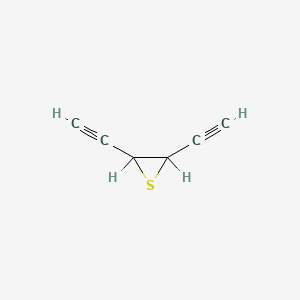![molecular formula C24H30O3 B14661312 4-Butylphenyl 3-[4-(pentyloxy)phenyl]prop-2-enoate CAS No. 51572-60-2](/img/structure/B14661312.png)
4-Butylphenyl 3-[4-(pentyloxy)phenyl]prop-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Butylphenyl 3-[4-(pentyloxy)phenyl]prop-2-enoate is an organic compound that belongs to the class of esters It is characterized by the presence of a butyl group attached to a phenyl ring, which is further connected to a pentyloxy-substituted phenyl group through a prop-2-enoate linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Butylphenyl 3-[4-(pentyloxy)phenyl]prop-2-enoate typically involves the esterification of 4-butylphenol with 3-[4-(pentyloxy)phenyl]prop-2-enoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the formation of the ester bond.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method ensures higher efficiency and yield compared to batch processes. The use of advanced catalysts and optimized reaction conditions can further enhance the production efficiency.
化学反応の分析
Types of Reactions
4-Butylphenyl 3-[4-(pentyloxy)phenyl]prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation are typically employed.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Nitro, bromo, or sulfonyl derivatives of the original compound.
科学的研究の応用
4-Butylphenyl 3-[4-(pentyloxy)phenyl]prop-2-enoate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a model substrate in biochemical assays.
Industry: It is used in the production of specialty chemicals, polymers, and materials with specific properties.
作用機序
The mechanism of action of 4-Butylphenyl 3-[4-(pentyloxy)phenyl]prop-2-enoate depends on its interaction with molecular targets. In biochemical systems, the ester group can be hydrolyzed by esterases to release the corresponding alcohol and acid. The phenyl rings may interact with aromatic receptors or enzymes, influencing various biochemical pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
- 4-Butylphenyl 3-[4-(methoxy)phenyl]prop-2-enoate
- 4-Butylphenyl 3-[4-(ethoxy)phenyl]prop-2-enoate
- 4-Butylphenyl 3-[4-(propoxy)phenyl]prop-2-enoate
Uniqueness
4-Butylphenyl 3-[4-(pentyloxy)phenyl]prop-2-enoate is unique due to the presence of the pentyloxy group, which imparts specific physicochemical properties such as solubility, reactivity, and interaction with biological targets. The length and structure of the alkoxy group can significantly influence the compound’s behavior in various applications, making it distinct from its analogs with shorter or different alkoxy groups.
特性
CAS番号 |
51572-60-2 |
|---|---|
分子式 |
C24H30O3 |
分子量 |
366.5 g/mol |
IUPAC名 |
(4-butylphenyl) 3-(4-pentoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C24H30O3/c1-3-5-7-19-26-22-14-9-21(10-15-22)13-18-24(25)27-23-16-11-20(12-17-23)8-6-4-2/h9-18H,3-8,19H2,1-2H3 |
InChIキー |
YAXHKAIMVGUEMZ-UHFFFAOYSA-N |
正規SMILES |
CCCCCOC1=CC=C(C=C1)C=CC(=O)OC2=CC=C(C=C2)CCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


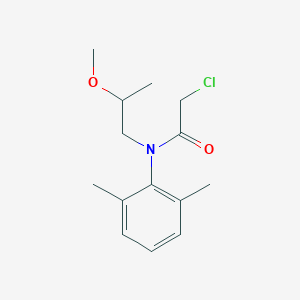





![4,4'-[Decane-1,10-diylbis(oxy)]dibenzonitrile](/img/structure/B14661256.png)
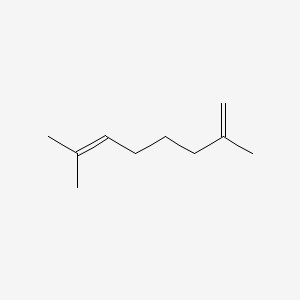
![Urea, [(4-hydroxyphenyl)methyl]-](/img/structure/B14661273.png)
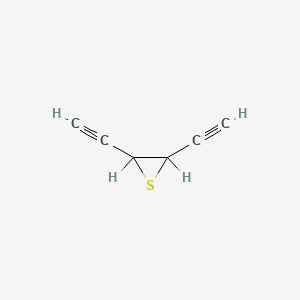
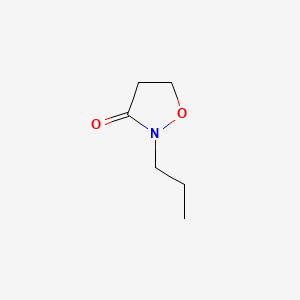

![6,9-Dimethyl-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B14661302.png)
